molecular formula C16H13NO2 B2781921 3-(4-Methoxybenzylidene)-oxindole CAS No. 55160-02-6

3-(4-Methoxybenzylidene)-oxindole

Cat. No.: B2781921
CAS No.: 55160-02-6
M. Wt: 251.285
InChI Key: SOHLANGNFXOOEF-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzylidene)-oxindole is a synthetically accessible oxindole derivative prepared via Knoevenagel condensation of oxindole with 4-methoxybenzaldehyde . This compound belongs to the 3-arylidene-2-oxo-indoline class, a scaffold of high pharmacological importance, particularly in oncology research . It serves as a key intermediate for designing and synthesizing new heterocyclic entities with potential anticancer properties . Its primary research value lies in its association with kinase inhibition, a key mechanism for targeting cancer cell proliferation. Molecules with this scaffold are known to compete with ATP for binding in the active site of enzymes like cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), thereby blocking auto- and substrate phosphorylation and subsequent oncogenic signaling cascades . This mechanism is shared with several clinically significant compounds, including the anticancer drug Sunitinib . Furthermore, oxindole-based chalcones have demonstrated significant inhibitory activity against melanogenic tyrosinase, suggesting potential applications in dermatological research and the study of skin hyperpigmentation . A critical consideration for researchers is the compound's stereochemistry. It can exist as E- or Z-diastereomers, which can interconvert in solution . Studies indicate that the Z-diastereomer often shows superior docking affinity with target enzymes like CDK2 compared to the E-form . The configuration can be confirmed and distinguished via 1H-NMR, where the vinyl proton in the Z-diastereomer typically resonates at a slightly lower field (downfield shift) compared to the E-diastereomer . This attribute makes it a valuable tool for studying structure-activity relationships and isomerization kinetics in medicinal chemistry. For Research Use Only . This product is intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methoxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-12-8-6-11(7-9-12)10-14-13-4-2-3-5-15(13)17-16(14)18/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHLANGNFXOOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384391
Record name 3-(4-methoxybenzylidene)-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55160-02-6
Record name 3-(4-methoxybenzylidene)-oxindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzylidene)-oxindole typically involves the condensation of 4-methoxybenzaldehyde with oxindole. One common method is the Knoevenagel condensation, which is carried out in the presence of a base such as piperidine or pyridine. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Knoevenagel Condensation

The primary synthetic route involves condensation of oxindole with 4-methoxybenzaldehyde under basic conditions (piperidine or pyrrolidine) in ethanol or methanol . Key parameters:

ConditionYieldMelting PointCharacterization (IR, NMR)Source
Ethanol, piperidine23–38%295–298°CIR: 1668 cm⁻¹ (C=O), 1H NMR: δ 7.68 (s, CH)
Methanol, pyrrolidine52%247°C13C NMR: δ 169.1 (C=O), ESI-MS: [M+H]+ = 265.2

Palladium-Catalyzed C–H Alkenylation

An alternative method employs PdCl₂(MeCN)₂ and AgOCOCF₃ in chlorobenzene at 100–120°C . This method achieves 52% yield with regioselective E-isomer formation, confirmed by X-ray crystallography .

Cycloaddition and Annulation

  • (4 + 2) Annulation : Reacts with 2,3-dioxopyrrolidines under organocatalytic conditions (quinine-derived thiourea catalyst C3 ) to form spirooxindole-pyrrolidine hybrids with >20:1 dr and 87–96% ee .

  • Michael Addition : The exocyclic double bond participates in stereoselective additions with nucleophiles (e.g., amines), forming 3-alkylidene oxindole derivatives .

Oxidation and Reduction

  • Oxidation : The α,β-unsaturated ketone moiety is susceptible to epoxidation with mCPBA or ozonolysis, though stability issues limit practical utility .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the benzylidene double bond to yield 3-(4-methoxybenzyl)-oxindole .

Tyrosinase Inhibition

3-(4-Methoxybenzylidene)-oxindole exhibits potent monophenolase inhibition (IC₅₀ = 1.2 μM) via hydrogen bonding with His-60 and Val-218 residues (Fig. 4) .

TargetBinding Affinity (ΔG, kcal/mol)Key InteractionsSource
Tyrosinase-7.09H-bonds: His-60, Val-218
CDK2-6.82Hydrophobic cleft: Val-217

Stereochemical Considerations

The E-isomer predominates in synthesis (>95%) due to thermodynamic stabilization via conjugation between oxindole’s carbonyl and the benzylidene π-system . DFT calculations reveal a 3.1 kcal/mol energy difference favoring the E-isomer over the Z-form .

Scientific Research Applications

Anticancer Activity

3-(4-Methoxybenzylidene)-oxindole derivatives have shown promising results in anticancer research. The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

  • Mechanism of Action : The oxindole scaffold is known to interfere with the phosphorylation processes mediated by CDKs, leading to inhibited cell proliferation in cancer cells. In a study, derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values indicating potent activity .
  • Case Studies : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. In particular, the combination of this compound with other chemotherapeutic agents has been explored to enhance therapeutic efficacy against resistant cancer types .

Antiviral Properties

The antiviral potential of this compound has been investigated, particularly against human immunodeficiency virus type 1 (HIV-1).

  • Inhibitory Effects : A series of studies have synthesized various 3-oxindole derivatives and evaluated their inhibitory effects on HIV-1 replication. The presence of specific substituents on the oxindole core significantly influenced antiviral activity, with some compounds showing remarkable potency against HIV-1 reverse transcriptase .
  • Mechanisms : The antiviral mechanism is believed to involve the disruption of viral replication processes, potentially by inhibiting reverse transcriptase or interfering with viral entry into host cells. This highlights the compound's potential as a scaffold for developing new antiviral therapies .

Enzyme Inhibition

This compound derivatives have also been studied for their ability to inhibit various enzymes involved in disease processes.

  • Protein Kinase Inhibition : The compound has been identified as a potent inhibitor of receptor tyrosine kinases (RTKs) and CDK2, which are critical in many signaling pathways related to cancer progression. Studies indicate that modifications on the oxindole structure can enhance binding affinity and selectivity towards these targets .
  • Case Studies : In vitro assays have shown that specific derivatives can effectively inhibit the proliferation of cells expressing mutated forms of RTKs, providing a basis for their use in targeted cancer therapies .

Data Table: Biological Activities of this compound Derivatives

Activity TypeTarget/Cell LineIC50 Value (µM)Reference
Anticancer ActivityMCF-718.42 ± 0.45
Antiviral ActivityHIV-1Varies by derivative
Enzyme InhibitionCDK2Varies by derivative
RTKVaries by derivative

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzylidene)-oxindole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Solid-State Properties

A series of 4-substituted benzylidene-oxindole derivatives (Table 1) highlights the impact of substituents on molecular packing and electronic properties:

Compound Substituent (R) Key Structural Features Reference
3-(4-Methoxybenzylidene)-oxindole 4-OCH₃ Planar geometry, strong conjugation, E/Z isomerism (2:1 ratio)
3-(4-Chlorobenzylidene)-oxindole 4-Cl Electron-withdrawing Cl enhances crystallinity; halogen bonding observed in solid state
3-(4-Methylbenzylidene)-oxindole 4-CH₃ Electron-donating CH₃ improves solubility; weaker intermolecular interactions
3-(4-Nitrobenzylidene)-oxindole 4-NO₂ Strong electron-withdrawing NO₂ reduces planarity due to steric hindrance

Key Insight: Electron-donating groups (e.g., OCH₃, CH₃) enhance solubility and conjugation, while electron-withdrawing groups (e.g., Cl, NO₂) improve crystallinity but may reduce biological activity due to steric effects.

Key Findings :

  • The 4-methoxy group in this compound enhances AChE binding through H-bonding and π-stacking, outperforming methyl and nitro analogs .
  • In hybrid structures (e.g., thiazole-oxindole), the methoxy group contributes to antineoplastic activity, with some derivatives surpassing cisplatin in efficacy .

Photostability and Application in UV Filters

Compound Core Structure UV Protection Profile Key Properties Reference
Hydantoin derivative (4-OCH₃) Hydantoin UVB filter (SPFₛᵢₘᵤₗₐₜₑd = 3.07) High solubility (50 µM), photostable
This compound Oxindole Not applicable Anticancer focus; no UV data reported

Comparison : The oxindole core prioritizes pharmacological applications, whereas hydantoin derivatives with 4-methoxybenzylidene groups are optimized for UV absorption due to their extended conjugation and stability .

Biological Activity

3-(4-Methoxybenzylidene)-oxindole is a compound belonging to the oxindole family, which has gained attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound is synthesized through the Knoevenagel condensation reaction between oxindole and 4-methoxybenzaldehyde. The product's structure has been confirmed using techniques such as NMR and X-ray crystallography, which reveal its unique arylidene motif that contributes to its biological activities .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against both Gram-positive and Gram-negative bacteria.

CompoundE. coli (mg/ml)S. aureus (mg/ml)B. cereus (mg/ml)
This compound12.512.525
Streptomycin (control)0.0620.0310.016

The compound demonstrated effective antibacterial activity comparable to standard antibiotics, highlighting its potential for development as an antimicrobial agent .

Anticancer Activity

Research has shown that this compound exhibits notable cytotoxic effects against various cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines have been determined through MTT assays.

Cell LineIC50 (µM)
MCF-718.42 ± 0.45
HCT-11622.30 ± 0.50

The mechanism of action appears to involve apoptosis induction, with studies indicating that the compound influences pro-apoptotic and anti-apoptotic protein levels within the cells .

Enzyme Inhibition

The compound also acts as an inhibitor of NRH:quinone oxidoreductase (NQO2), an enzyme implicated in various diseases including cancer. The enzyme inhibition studies revealed an IC50 value of approximately 10 µM, indicating its potential as a therapeutic agent targeting this enzyme.

CompoundNQO2 Inhibition IC50 (µM)
This compound10
Quercetin (control)5

This inhibition suggests that the compound may play a role in reducing oxidative stress-related damage in cells .

Case Studies

  • Anticancer Efficacy : A study involving the administration of this compound to MCF-7 cells showed a significant reduction in cell viability compared to untreated controls, supporting its potential use in cancer therapy.
  • Synergistic Effects : When combined with other chemotherapeutics, the compound exhibited enhanced anticancer activity, suggesting a synergistic effect that could improve treatment outcomes in cancer patients .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxybenzylidene)-oxindole, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between oxindole and substituted benzaldehydes under acidic or basic conditions. For example, coupling 3-[4-(methanesulfonyloxy)butyl]oxindole with aryl amines at 120°C in the presence of sodium carbonate improves yields by minimizing side reactions . Solvent selection (e.g., Chloroform/Hexane mixtures) and temperature gradients during recrystallization can further enhance purity (85% yield reported) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Assign peaks based on substituent-induced shifts (e.g., methoxy groups at δ 3.8–4.0 ppm, benzylidene protons at δ 7.2–7.8 ppm) .
  • Chiral HPLC : Used to determine enantiomeric ratios (e.g., 98:2 e.r. using Chiralpak IA column, Hexane/IPA eluent) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.

Q. How are oxidative fragmentation pathways of oxindole derivatives controlled to prevent undesired byproducts?

  • Methodological Answer : Oxidative fragmentation can be mitigated by:

  • Using mild oxidizing agents (e.g., TEMPO/O₂ systems) to avoid over-oxidation.
  • Monitoring reaction progress via TLC (Rf values in EtOAC/hexanes systems) to terminate reactions before byproduct formation .

Advanced Research Questions

Q. How can stereochemical purity of this compound derivatives be achieved, and what analytical methods validate enantiomeric ratios?

  • Methodological Answer : Enantiomeric enrichment is achieved via chiral resolution techniques:

  • Recrystallization : Using Chloroform/Hexane (1:100) yields 85% enantiopure product with Z/E ratios of 6.8:1 .
  • Chiral Chromatography : Validate using columns like Chiralpak IA (Hexane/IPA = 95:5, retention times: 9.96 min for major enantiomer) .

Q. What strategies address contradictory biological activity data in oxindole derivatives across different cancer cell lines?

  • Methodological Answer : Discrepancies arise from cell line-specific uptake mechanisms or metabolic variations. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Modifying the benzylidene substituents (e.g., introducing dimethylamino groups) to enhance selectivity for breast cancer cells .
  • Pharmacokinetic Profiling : Assess intracellular accumulation via LC-MS/MS in resistant vs. sensitive lines.

Q. How do electronic modifications in the oxindole core influence semiconductor properties in organic electronics?

  • Methodological Answer : Substituents alter electron mobility:

  • Chlorination : Introducing Cl atoms into the quinoidal core increases electron mobilities (up to 0.12 cm²/V·s in OTFTs) .
  • Methoxy Groups : Enhance π-π stacking in thin films, measured via grazing-incidence XRD and AFM.

Q. What computational models predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Use in silico tools to:

  • Lipophilicity (logP) : Calculate via HPLC-derived retention times (e.g., >96% purity compounds) .
  • QSAR Models : Correlate substituent electronegativity with blood-brain barrier permeability.

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy of oxindole-based anticancer agents?

  • Methodological Answer : Address bioavailability issues via:

  • Prodrug Design : Introduce hydrolyzable esters to improve solubility.
  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .

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